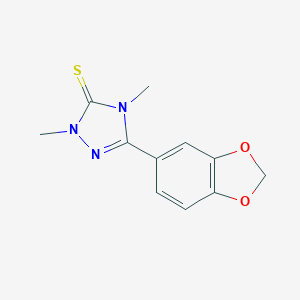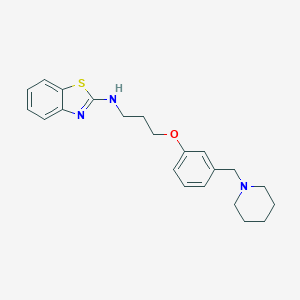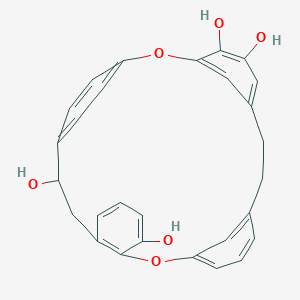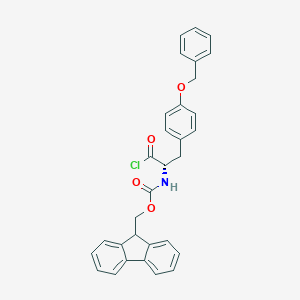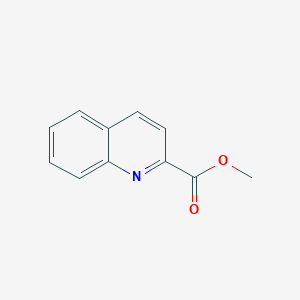
Methyl quinoline-2-carboxylate
Overview
Description
Methyl quinoline-2-carboxylate (MQC) is an important intermediate in the synthesis of various organic compounds. It is a highly versatile compound with a wide range of applications in the pharmaceutical, agricultural and food industries. MQC has a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-bacterial, antiseptic, and anti-cancer activities. It is also used as an insecticide and herbicide.
Scientific Research Applications
Medical Imaging : N-[11C]methylated quinoline-2-carboxamides are potential radioligands for noninvasive assessment of peripheral benzodiazepine receptors using positron emission tomography (Matarrese et al., 2001).
Pharmaceutical Research :
- 2-Isopropyl-5-methylcyclohexyl quinoline-2-carboxylate exhibits inhibitory activity against CDK inhibitors, important in cancer research (Menon et al., 2017).
- Methyl-substituted indolo[2,3-b]quinolines show promise as antimicrobial and cytotoxic agents against various organisms (Peczyńska-Czoch et al., 1994).
- The synthesis of new 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines indicates potential antiproliferative activity against cancer cells (Wang et al., 2012).
Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates are considered as dyes for potential application in liquid crystal displays due to their orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Mutagenicity Studies : Methyl substitution at specific positions of 2-amino-3-methylimidazo[4,5-f]quinoline alters its mutagenicity, important in understanding food mutagens and carcinogens (Nagao et al., 1981).
Chemical Synthesis :
- The improved Doebner-Miller reaction facilitates the synthesis of 2-alkyl-8-quinoline carboxylic acids, useful in pharmaceutical and biotechnological applications (Li et al., 2002).
- A new approach for preparing 3-hydroxyquinoline-2-carboxylic acid, leading to other quinolines with antitumoral activity, has been developed (Riego et al., 2005).
Antiviral Research : Studies on the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate show potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Synthetic Methodologies :
- Facile, metal-free methods for preparing quinoxaline-3-carbonyl compounds highlight the versatility and eco-friendliness of these synthesis approaches (Xie et al., 2019).
- Rhodium-catalyzed oxidative [5+1] annulation efficiently produces quinoline-2-carboxylate derivatives, useful in pharmaceutical industry (Wang et al., 2018).
Mechanism of Action
Target of Action
Methyl quinoline-2-carboxylate, also known as Methyl 2-quinolinecarboxylate, primarily targets Mycobacterium tuberculosis . Mycobacterium tuberculosis is a pathogenic bacterial species in the family Mycobacteriaceae and the causative agent of most cases of tuberculosis.
Mode of Action
It has been reported that this compound inhibits the binding of mycobacterium tuberculosis . This suggests that it may interfere with the bacterium’s ability to adhere to host cells, thereby preventing infection.
Biochemical Pathways
Quinoline derivatives are known to have a wide range of biological activities and can interact with various biochemical pathways
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis binding . This can prevent the bacterium from establishing an infection, thereby potentially aiding in the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
Methyl quinoline-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This compound acts as a substrate for MAO, leading to the formation of quinoline derivatives . Additionally, it interacts with horseradish peroxidase (HRP), facilitating the biocatalytic synthesis of quinolines . These interactions highlight the compound’s significance in enzymatic reactions and its potential as a biochemical tool.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to altered gene expression patterns . This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by monoamine oxidase (MAO) into quinoline derivatives . This conversion is crucial for the compound’s biochemical activity and its role in modulating cellular functions. Additionally, this compound can influence metabolic flux by interacting with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its role in modulating cellular functions. For instance, this compound can interact with nuclear receptors and transcription factors, influencing gene expression and cellular processes .
properties
IUPAC Name |
methyl quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILJSZLWPHTUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329609 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19575-07-6 | |
| Record name | methyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and structure of Methyl quinoline-2-carboxylate?
A1: this compound has the molecular formula C11H9NO2. [] The molecule consists of a quinoline ring system with a carboxylate group (-COOCH3) attached at the 2-position of the ring. The structure is planar with a slight dihedral angle between the carboxylate group and the quinoline ring. []
Q2: Can you describe a method for synthesizing this compound?
A2: One method for synthesizing this compound involves a two-step process starting with Quinoline-2-carboxylic acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)




